molecular formula C15H23NO3 B13551980 Tert-butyl N-benzyl-N-(3-hydroxypropyl)carbamate

Tert-butyl N-benzyl-N-(3-hydroxypropyl)carbamate

Cat. No.: B13551980
M. Wt: 265.35 g/mol
InChI Key: ZPKUIUGWAFVCMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-benzyl-N-(3-hydroxypropyl)carbamate is a carbamate derivative characterized by a tert-butyl group, a benzyl moiety, and a 3-hydroxypropyl chain. This compound is widely utilized in organic synthesis and pharmaceutical research due to its versatile functional groups. The tert-butyl group provides steric protection, the benzyl group enables aromatic interactions, and the 3-hydroxypropyl chain contributes to hydrogen bonding and solubility . Its molecular formula is C₁₆H₂₄N₂O₃, with a molecular weight of approximately 292.37 g/mol.

Properties

Molecular Formula

C15H23NO3

Molecular Weight

265.35 g/mol

IUPAC Name

tert-butyl N-benzyl-N-(3-hydroxypropyl)carbamate

InChI

InChI=1S/C15H23NO3/c1-15(2,3)19-14(18)16(10-7-11-17)12-13-8-5-4-6-9-13/h4-6,8-9,17H,7,10-12H2,1-3H3

InChI Key

ZPKUIUGWAFVCMC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CCCO)CC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-benzyl-N-(3-hydroxypropyl)carbamate typically involves the reaction of tert-butyl chloroformate with N-benzyl-N-(3-hydroxypropyl)amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-benzyl-N-(3-hydroxypropyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl N-benzyl-N-(3-hydroxypropyl)carbamate is widely used in scientific research due to its versatility:

    Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.

    Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.

    Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-benzyl-N-(3-hydroxypropyl)carbamate primarily involves its role as a protecting group. It forms a stable carbamate linkage with amines, preventing unwanted reactions during synthetic processes. The tert-butyl group can be easily removed under acidic conditions, releasing the free amine for further reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The uniqueness of tert-butyl N-benzyl-N-(3-hydroxypropyl)carbamate arises from its combination of substituents. Below is a comparative analysis with key analogs:

Table 1: Structural Comparison of Similar Carbamates
Compound Name Molecular Formula Key Features Differentiation from Target Compound
Tert-butyl (3-hydroxypropyl)carbamate C₁₃H₂₁N₂O₃ Lacks benzyl group; simpler structure Absence of aromatic interactions
Tert-butyl N-benzyl-N-(3-chloro-2-hydroxypropyl)carbamate C₁₆H₂₃ClN₂O₃ Chloro substituent on hydroxypropyl chain; benzyl present Enhanced electrophilicity due to Cl
Tert-butyl N-tert-butyl-N-(3-hydroxypropyl)carbamate C₁₃H₂₆N₂O₃ Two tert-butyl groups; no benzyl moiety Increased steric hindrance; reduced aromaticity
Tert-butyl N-cyclopropyl-N-(3-hydroxypropyl)carbamate C₁₁H₂₁NO₃ Cyclopropyl group instead of benzyl Ring strain enhances reactivity
Tert-butyl (2-(3-bromobenzyl)-3-hydroxypropyl)carbamate C₁₆H₂₂BrNO₃ Bromine-substituted benzyl; hydroxypropyl chain Halogenated aromatic interactions

Impact on Chemical Properties

  • Reactivity :

    • The benzyl group in the target compound facilitates π-π stacking and hydrophobic interactions, absent in analogs like tert-butyl (3-hydroxypropyl)carbamate .
    • Chloro or bromo substituents (e.g., in and ) increase electrophilicity, enabling nucleophilic substitution reactions, unlike the hydroxyl group in the target compound .
    • Cyclopropyl-containing analogs exhibit higher reactivity due to ring strain, contrasting with the steric protection offered by the tert-butyl group in the target .
  • Solubility and Stability: The 3-hydroxypropyl chain enhances water solubility compared to non-polar analogs like tert-butyl N-tert-butyl-N-(3-hydroxypropyl)carbamate . The tert-butyl group improves stability against hydrolysis relative to compounds with smaller alkyl chains .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.